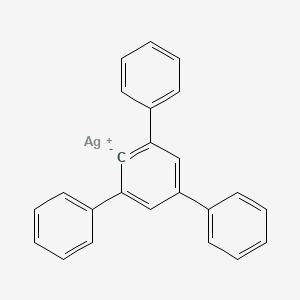![molecular formula C20H26OSn B14299213 Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane CAS No. 113365-20-1](/img/structure/B14299213.png)
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a complex organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane typically involves the reaction of trimethyltin chloride with a suitable organolithium or Grignard reagent derived from 3-methyl-2,2-diphenyloxetane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the organometallic intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form different organotin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, alkoxides, and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学的研究の応用
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to modify the properties of these materials.
作用機序
The mechanism of action of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
- Trimethyltin chloride
- Triphenyltin chloride
- Tributyltin oxide
Uniqueness
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is unique due to the presence of the 3-methyl-2,2-diphenyloxetane moiety, which imparts distinct chemical and physical properties compared to other organotin compounds
特性
CAS番号 |
113365-20-1 |
|---|---|
分子式 |
C20H26OSn |
分子量 |
401.1 g/mol |
IUPAC名 |
trimethyl-[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane |
InChI |
InChI=1S/C17H17O.3CH3.Sn/c1-16(2)13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h3-12H,1,13H2,2H3;3*1H3; |
InChIキー |
NHIAGDZQCUDAMU-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)C[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
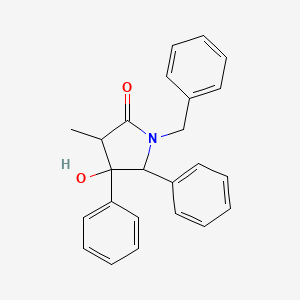
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)


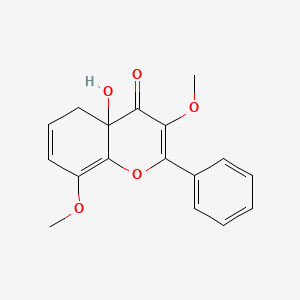
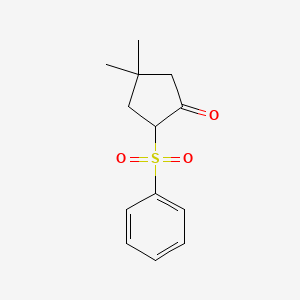
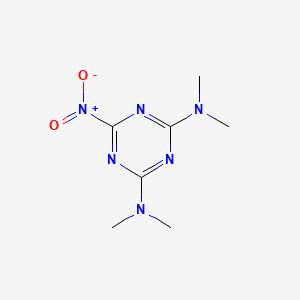
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)

silane](/img/structure/B14299212.png)

